molecular formula C7H11NO2 B1612297 N-Methyl-2-oxocyclopentane-1-carboxamide CAS No. 82634-76-2

N-Methyl-2-oxocyclopentane-1-carboxamide

Cat. No. B1612297
CAS RN: 82634-76-2
M. Wt: 141.17 g/mol
InChI Key: MBXHFKYMBGGDLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-2-oxocyclopentane-1-carboxamide involves several methods. One common approach is the Michael addition of a suitable nucleophile to a β-ketoamide precursor. Researchers have explored various reagents and conditions to achieve efficient synthesis . Additionally, the compound can be prepared through other synthetic routes, including acylation reactions or cyclization of appropriate precursors .


Chemical Reactions Analysis

N-Methyl-2-oxocyclopentane-1-carboxamide participates in various chemical reactions. Notably, it serves as a Michael acceptor in conjugate addition reactions. The carbonyl group allows nucleophilic attack, leading to the formation of new carbon-carbon bonds. Researchers have explored its reactivity with different nucleophiles, such as enolates, amines, and thiols .


Physical And Chemical Properties Analysis

  • Melting Point : N-Methyl-2-oxocyclopentane-1-carboxamide exhibits a melting point around 97-98°C .

Scientific Research Applications

Anticonvulsant Applications

N-Methyl-tetramethylcyclopropyl carboxamide (M-TMCD), a compound related to N-Methyl-2-oxocyclopentane-1-carboxamide, has been studied for its anticonvulsant activity. Investigations in rodent models of human epilepsy suggest promising anticonvulsant properties, although its potential for inducing neural tube defects and neurotoxicity was also evaluated (Isoherranen et al., 2002).

Chemical Synthesis

The compound has been a focus in the synthesis of various chemical structures. For instance, Shen Zhi-qin (2002) reported a synthetic route for Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, starting from 2-pentanone, which is relevant to the compound (Shen Zhi-qin, 2002).

Gene Expression Inhibition

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, has been studied to understand the structure-activity relationship. This research provides insights into the modifications of similar compounds to improve potential oral bioavailability (Palanki et al., 2000).

Catalytic Aminocarbonylation

N-Methyl-2-oxocyclopentane-1-carboxamide derivatives have been used in catalytic aminocarbonylation reactions. Müller et al. (2005) explored amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation, leading to the formation of 2-oxo-carboxamide type derivatives (Müller et al., 2005).

Drug Metabolism and Pharmacokinetics

In drug discovery, N-Methyl-2-oxocyclopentane-1-carboxamide derivatives have been used to investigate drug metabolism and disposition. Monteagudo et al. (2007) used 19F-nuclear magnetic resonance (NMR) to support the selection of drug candidates for further development, demonstrating the compound's relevance in pharmacokinetic studies (Monteagudo et al., 2007).

Future Directions

: Amerigo Scientific : Springer: 2-Acylcycloalkanones in Organic Synthesis : ChemicalBook: 2-甲氧羰基环戊酮 : MilliporeSigma: 2-oxocyclopentane-1-carboxamide : Springer: Michael Addition of 1,3-Dicarbonyl Derivatives

properties

IUPAC Name

N-methyl-2-oxocyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXHFKYMBGGDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603136
Record name N-Methyl-2-oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-oxocyclopentane-1-carboxamide

CAS RN

82634-76-2
Record name N-Methyl-2-oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Ma, J Feng, W Zhou, C Chen, Z Deng… - Organic & …, 2021 - pubs.rsc.org
… The research was initiated with the reaction of N-(2-iodophenyl)-N-methyl-2-oxocyclopentane-1-carboxamide 1a as a model case. As shown in Table 1, different solvents and bases …
Number of citations: 5 pubs.rsc.org
E Charonnet, MH Filippini, J Rodriguez - Synthesis, 2001 - thieme-connect.com
Cyclic β-ketoesters and β-ketoamides undergo, in a one-pot process, an unprecedented DBU-MeOH-promoted regio-and stereoselective γ-functionalization with aldehydes, by a …
Number of citations: 14 www.thieme-connect.com

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